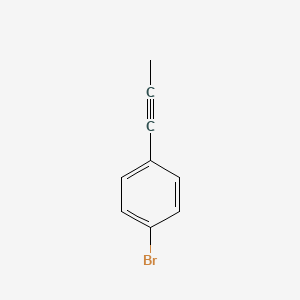
1-Bromo-4-(1-propynyl)benzene
Cat. No. B1268388
Key on ui cas rn:
23773-30-0
M. Wt: 195.06 g/mol
InChI Key: ZXEYXWFEAUAXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09428502B2
Procedure details


Into a 250-mL three neck round-bottom flask, which was maintained with an inert atmosphere of nitrogen, was placed 1-bromo-4-iodobenzene (2.00 g, 7.07 mmol), PdCl2(PPh3)2 (99.2 mg, 0.14 mmol), CuI (26.8 mg, 0.14 mmol), trimethyl(prop-1-yn-1-yl)silane (2.08 mL, 14.1 mmol) and tetrahydrofuran/TEA (9:1) (100 mL). Stirring was initiated and tetrabutylammonium fluoride (3.69 g, 14.1 mmol) was added rapidly to the mixture. The resulting mixture was stirred for 18 h at room temperature, then concentrated under reduced pressure. The residue diluted with water (100 mL) and extracted with ethyl acetate (3×50 mL). The organic extracts were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with petroleum ether as the eluent to yield the title compound as a light yellow oil (1.0 g, 73%).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
CuI
Quantity
26.8 mg
Type
catalyst
Reaction Step Six

[Compound]
Name
tetrahydrofuran TEA
Quantity
100 mL
Type
solvent
Reaction Step Seven

Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C[Si](C)(C)[C:11]#[C:12][CH3:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:12][CH3:13])=[CH:4][CH:3]=1 |f:2.3,^1:36,55|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Step Three
|
Name
|
|
|
Quantity
|
2.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C#CC)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
3.69 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
99.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Six
|
Name
|
CuI
|
|
Quantity
|
26.8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Seven
[Compound]
|
Name
|
tetrahydrofuran TEA
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 18 h at room temperature
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue diluted with water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography with petroleum ether as the eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C#CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
